molecular formula C15H16N10O2 B13424490 Drosopterin CAS No. 33466-46-5

Drosopterin

Cat. No.: B13424490
CAS No.: 33466-46-5
M. Wt: 368.35 g/mol
InChI Key: YQZKTYLJVUNTLT-UHFFFAOYSA-N
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Description

Drosopterin is a red eye pigment found in the fruit fly, Drosophila melanogaster. It belongs to the class of pteridines, which are compounds that play a crucial role in the pigmentation of various organisms. This compound is one of the major pigments responsible for the red coloration in the eyes of Drosophila melanogaster .

Preparation Methods

Synthetic Routes and Reaction Conditions

The biosynthesis of drosopterin involves several enzymatic reactions. The initial step is the conversion of guanosine-5’-triphosphate (GTP) into 7,8-dihydroneopterin triphosphate (H2-NTP) by the enzyme GTP cyclohydrolase I (GTPCH I). This is followed by a series of reactions involving enzymes such as pyrimidodiazepine synthase (PDA synthase) and sepiapterin synthase .

Industrial Production Methods

the enzymatic pathways involved in its biosynthesis can be replicated in vitro using purified enzymes and appropriate substrates .

Chemical Reactions Analysis

Types of Reactions

Drosopterin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biosynthesis and degradation in biological systems .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various pteridine derivatives, such as sepiapterin and xanthopterin .

Scientific Research Applications

Drosopterin has several scientific research applications:

Mechanism of Action

Drosopterin exerts its effects through its role as a pigment in the eyes of Drosophila melanogaster. The biosynthesis of this compound involves the conversion of GTP into H2-NTP, followed by a series of enzymatic reactions that produce the final pigment. The enzymes involved in this pathway include GTPCH I, PDA synthase, and sepiapterin synthase .

Comparison with Similar Compounds

Drosopterin is part of a family of pteridines that includes compounds such as isothis compound, aurothis compound, and neothis compound. These compounds share similar biosynthetic pathways but differ in their specific chemical structures and functions. For example:

This compound is unique in its specific role in the red pigmentation of Drosophila melanogaster eyes, whereas other pteridines may have different functions or be present in different organisms.

Properties

CAS No.

33466-46-5

Molecular Formula

C15H16N10O2

Molecular Weight

368.35 g/mol

IUPAC Name

7,18-diamino-12-methyl-4,6,8,11,14,17,19,21-octazapentacyclo[11.9.0.02,11.05,10.015,20]docosa-5(10),6,12,14,18,20-hexaene-9,16-dione

InChI

InChI=1S/C15H16N10O2/c1-4-7-5(2-18-10-8(20-7)12(26)23-14(16)21-10)6-3-19-11-9(25(4)6)13(27)24-15(17)22-11/h5-6H,2-3H2,1H3,(H3,16,18,21,23,26)(H4,17,19,22,24,27)

InChI Key

YQZKTYLJVUNTLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CN=C3C(=N2)C(=O)NC(=N3)N)C4N1C5=C(NC4)N=C(NC5=O)N

Origin of Product

United States

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